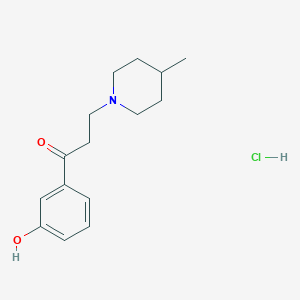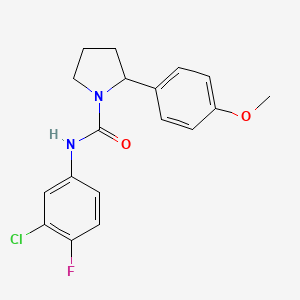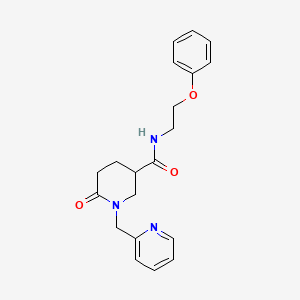
1-(3-hydroxyphenyl)-3-(4-methyl-1-piperidinyl)-1-propanone hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-hydroxyphenyl)-3-(4-methyl-1-piperidinyl)-1-propanone hydrochloride, commonly known as MDPV, is a synthetic cathinone that belongs to the class of psychoactive substances. It is a potent central nervous system stimulant and has been classified as a Schedule I controlled substance in many countries due to its high abuse potential.
作用機序
MDPV acts as a potent reuptake inhibitor of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced dopaminergic and noradrenergic signaling, leading to increased arousal, euphoria, and cognitive enhancement. MDPV also has weak affinity for the serotonin transporter, but its contribution to the overall pharmacological effects of MDPV is unclear.
Biochemical and Physiological Effects:
MDPV has been shown to produce a wide range of biochemical and physiological effects in both animal and human studies. These effects include increased locomotor activity, hyperthermia, hypertension, tachycardia, and respiratory stimulation. MDPV has also been found to produce rewarding effects in animal models of drug addiction, indicating its high abuse potential.
実験室実験の利点と制限
MDPV has several advantages as a research tool, including its high potency, selectivity, and specificity for the dopamine and norepinephrine transporters. It can be used to investigate the role of these neurotransmitters in various physiological and pathological conditions. However, MDPV also has several limitations, including its high abuse potential, which may limit its use in human studies. Additionally, the long-term effects of MDPV on the brain and behavior are still not well understood, and further research is needed in this area.
将来の方向性
There are several future directions for research on MDPV. One area of interest is the development of novel pharmacotherapies for addiction and other psychiatric disorders based on the pharmacological properties of MDPV. Another area of interest is the investigation of the long-term effects of MDPV on the brain and behavior, including its potential for neurotoxicity and cognitive impairment. Additionally, further research is needed to understand the mechanisms underlying the rewarding effects of MDPV and its potential for abuse liability.
合成法
MDPV can be synthesized through a multi-step process involving the reaction of 3,4-methylenedioxyphenylpropan-2-one with methylamine and formaldehyde. The final product is obtained by the addition of hydrochloric acid to the reaction mixture. The purity and yield of MDPV can be improved by various purification techniques such as recrystallization and column chromatography.
科学的研究の応用
MDPV has been extensively studied for its pharmacological properties and potential therapeutic applications. It has been found to exhibit high affinity and selectivity for the dopamine and norepinephrine transporters, leading to increased levels of these neurotransmitters in the brain. This mechanism of action is similar to other psychostimulants such as cocaine and amphetamines. MDPV has been used as a research tool to investigate the role of dopamine and norepinephrine in various physiological and pathological conditions such as addiction, depression, and attention deficit hyperactivity disorder (ADHD).
特性
IUPAC Name |
1-(3-hydroxyphenyl)-3-(4-methylpiperidin-1-yl)propan-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2.ClH/c1-12-5-8-16(9-6-12)10-7-15(18)13-3-2-4-14(17)11-13;/h2-4,11-12,17H,5-10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CALGUXFKZJLELS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCC(=O)C2=CC(=CC=C2)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{1-[(2-hydroxy-5-nitrophenyl)amino]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B6034062.png)
![N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B6034064.png)
![2-[(5-methyl-2-thienyl)carbonyl]-7-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6034075.png)
![N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-2-(2-methoxyphenyl)acetamide](/img/structure/B6034085.png)
![4-{[7-(cyclohexylmethyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}benzaldehyde](/img/structure/B6034093.png)
![3-methyl-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-4-[4-(trifluoromethyl)phenyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6034106.png)
![N-(2,4-dimethylphenyl)-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B6034112.png)
![1-[5-(methoxymethyl)-2-furoyl]-N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-2-piperidinecarboxamide](/img/structure/B6034122.png)
![2-{[1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B6034123.png)
![N-{5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(3-methoxyphenyl)urea](/img/structure/B6034124.png)
![3-bromo-4-methoxy-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B6034135.png)
![ethyl {2-oxo-3-[(3-pyridinylcarbonyl)hydrazono]-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B6034146.png)
